molecular formula C8H11N5O3 B2739555 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid CAS No. 1540020-22-1

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid

Cat. No.: B2739555
CAS No.: 1540020-22-1
M. Wt: 225.208
InChI Key: MWHVZTXLFYLLNP-UHFFFAOYSA-N
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Description

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid is a complex organic compound with the molecular formula C8H11N5O3. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a cyclopentane ring. The presence of both carboxylic acid and carbonylamino functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the tetrazole ring, followed by the introduction of the cyclopentane ring and the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: This compound has a similar cyclopentane ring structure but features a methoxycarbonyl group instead of the tetrazole ring.

    Cyclopentane-1,3-dicarboxylic acid: This compound contains two carboxylic acid groups attached to a cyclopentane ring, making it structurally similar but functionally different.

Uniqueness

The presence of the tetrazole ring in 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid distinguishes it from other similar compounds. This unique feature imparts specific chemical and biological properties, making it valuable in various applications, particularly in medicinal chemistry and drug design.

Properties

IUPAC Name

3-(2H-tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c14-7(6-10-12-13-11-6)9-5-2-1-4(3-5)8(15)16/h4-5H,1-3H2,(H,9,14)(H,15,16)(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHVZTXLFYLLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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